![molecular formula C11H13N5O5 B15205290 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is a complex organic compound that belongs to the class of nucleobase-containing molecular entities. This compound is characterized by the presence of a purine base (adenine) attached to a ribose sugar, which is further linked to a hydroxyacetic acid moiety. It is a significant molecule in biochemistry, particularly in the context of nucleic acids and their derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid typically involves the following steps:
Formation of the Ribose Sugar: The ribose sugar is synthesized through a series of reactions starting from glucose. This involves isomerization, reduction, and protection of hydroxyl groups.
Attachment of the Purine Base: The adenine base is attached to the ribose sugar through a glycosidic bond. This is achieved by reacting the protected ribose with adenine in the presence of an acid catalyst.
Introduction of the Hydroxyacetic Acid Moiety: The hydroxyacetic acid group is introduced by reacting the adenine-ribose compound with glycolic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ribose: Large-scale production of ribose from glucose using biocatalysts.
Chemical Synthesis of Adenine: Adenine is synthesized from simpler precursors like formamide.
Coupling Reactions:
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the ribose and hydroxyacetic acid moieties.
Reduction: Reduction reactions can occur at the purine base, converting adenine to dihydroadenine.
Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Dihydroadenine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in the study of DNA and RNA structures and functions.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of nucleic acid-based products and as a precursor in the synthesis of various pharmaceuticals.
作用机制
The compound exerts its effects primarily through interactions with nucleic acids. It can integrate into DNA or RNA strands, affecting their stability and function. The hydroxyacetic acid moiety can participate in hydrogen bonding, influencing the overall conformation of the nucleic acid. The purine base (adenine) can form base pairs with thymine or uracil, playing a crucial role in genetic coding and replication.
相似化合物的比较
Similar Compounds
2’-Deoxyadenosine: Similar structure but lacks the hydroxyacetic acid group.
Adenosine: Contains a ribose sugar but without the hydroxyacetic acid moiety.
2’-Deoxyguanosine: Similar nucleoside with guanine as the base instead of adenine.
Uniqueness
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid group, which imparts additional chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for studying nucleic acid interactions and developing therapeutic agents.
属性
分子式 |
C11H13N5O5 |
|---|---|
分子量 |
295.25 g/mol |
IUPAC 名称 |
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13N5O5/c12-9-6-10(14-2-13-9)16(3-15-6)5-1-4(17)8(21-5)7(18)11(19)20/h2-5,7-8,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,5+,7?,8-/m0/s1 |
InChI 键 |
MXVAUNDRCBRLND-LKIMUSNBSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


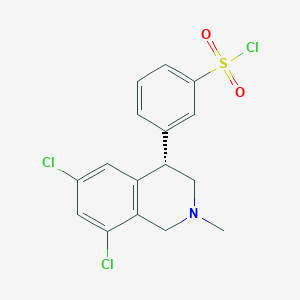
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
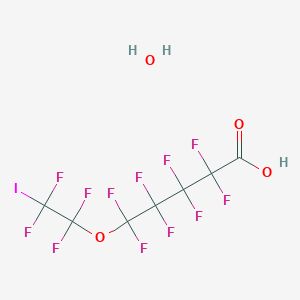
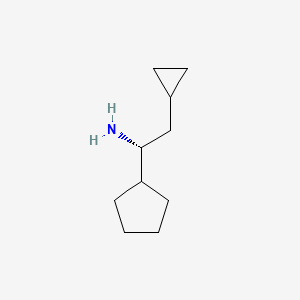
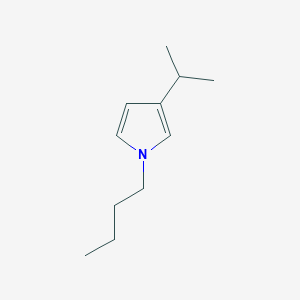

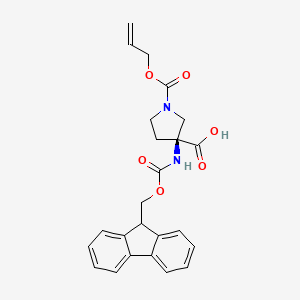
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
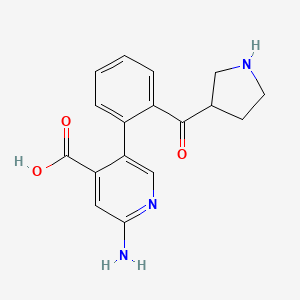

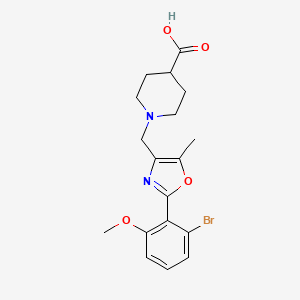
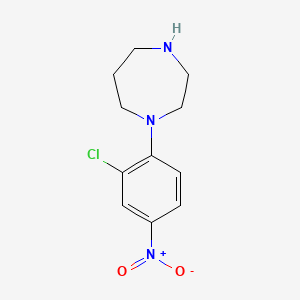
![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
